molecular formula C16H21NO4 B12328331 3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)propanoic acid

3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)propanoic acid

Cat. No.: B12328331
M. Wt: 291.34 g/mol
InChI Key: RRGFIPDSIDEIDL-UHFFFAOYSA-N
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Description

3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)propanoic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the piperidine ring, which is further connected to a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)propanoic acid typically involves the following steps:

    Formation of Piperidine Derivative: The initial step involves the formation of a piperidine derivative through a cyclization reaction.

    Introduction of Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced to the piperidine ring using benzyl chloroformate as a reagent.

    Formation of Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To reduce any intermediate compounds.

    Purification Techniques: Such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other positions in the molecule. The piperidine ring can interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid
  • 3-(1-((Benzyloxy)carbonyl)piperidin-3-yl)propanoic acid
  • 3-(1-((Benzyloxy)carbonyl)piperazin-2-yl)propanoic acid

Uniqueness

3-(1-((Benzyloxy)carbonyl)piperidin-2-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The position of the benzyloxycarbonyl group and the propanoic acid moiety allows for selective reactions and interactions, making it valuable in various research applications.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

3-(1-phenylmethoxycarbonylpiperidin-2-yl)propanoic acid

InChI

InChI=1S/C16H21NO4/c18-15(19)10-9-14-8-4-5-11-17(14)16(20)21-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,19)

InChI Key

RRGFIPDSIDEIDL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCC(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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